Ala-Gly-Ala
Description
H-Ala-Gly-Ala-OH is a tripeptide with the chemical formula C8H15N3O4 and a molecular weight of approximately 217.22 g/mol . nih.govbroadpharm.com It is composed of two L-alanine residues flanking a central glycine (B1666218) residue. This simple yet elegant structure has positioned H-Ala-Gly-Ala-OH as a valuable subject in a variety of research contexts, from fundamental studies of peptide conformation to its application as a building block in more complex molecular assemblies.
| Property | Value |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid |
| Molecular Formula | C8H15N3O4 |
| Molecular Weight | 217.22 g/mol |
| Synonyms | Ala-Gly-Ala, L-alanyl-glycyl-L-alanine |
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Short peptides, typically consisting of 2 to 50 amino acid residues, are of paramount importance in biochemical research for several reasons. longdom.org Their relatively simple structures make them easier to synthesize and analyze compared to larger, more complex proteins. unacademy.com This simplicity allows researchers to dissect and understand fundamental biological processes with greater clarity. unacademy.com
Short peptides are highly stable molecules, a characteristic attributed to their uncomplicated structures and strong internal bonds. unacademy.com They are also known for their ability to target specific biological processes and can penetrate cell membranes more readily than larger proteins. unacademy.com Furthermore, short peptides serve as crucial building blocks in peptide synthesis, a cornerstone of drug development and therapeutic research. chemimpex.com Their versatility extends to their use in studying protein structure and function, helping to elucidate the intricate interactions within biological systems. chemimpex.com
The tripeptide H-Ala-Gly-Ala-OH serves as an exemplary model system for a wide array of peptide studies. It is considered a prototype of the general tripeptide structure Xxx-Gly-Zzz, where Xxx and Zzz can be one of 18 different amino acids (excluding glycine and proline). medchemexpress.com This makes this compound a representative model for up to 324 potential tripeptide motifs. medchemexpress.com
Current research involving H-Ala-Gly-Ala-OH and similar short peptides is multifaceted. One significant trajectory is its use in conformational analysis. Studies have employed techniques like infrared predissociation spectroscopy on cryogenically cooled ions to probe the gas-phase structures of protonated tripeptides, including this compound. osti.govacs.org These investigations reveal how the position of the alanine (B10760859) residues influences the peptide's structural preferences. osti.gov
Another area of active research is the use of H-Ala-Gly-Ala-OH as a component in the development of more complex biomolecules. For instance, it can serve as a linker in the creation of antibody-drug conjugates (ADCs). broadpharm.com In the field of materials science, the self-assembly properties of short peptides are being explored for the creation of novel biomaterials. nih.gov While not directly focused on H-Ala-Gly-Ala-OH, the principles derived from studying its conformational dynamics are applicable to the design of these advanced materials.
Furthermore, computational and spectroscopic studies on model peptides containing the Ala-Gly (B1276672) sequence are providing deeper insights into the intrinsic conformational dynamics of these residues. acs.org These theoretical investigations, when compared with experimental data from techniques like NMR and Raman spectroscopy, help to refine our understanding of peptide behavior in different environments. acs.org
| Research Area | Focus | Key Techniques |
| Conformational Analysis | Investigating the 3D structure and the influence of amino acid sequence. | Infrared Spectroscopy, NMR Spectroscopy, Computational Modeling |
| Biomaterial Development | Use as a building block or linker in larger molecular constructs. | Peptide Synthesis, Antibody Conjugation |
| Fundamental Peptide Dynamics | Understanding the intrinsic conformational preferences of peptide backbones. | Molecular Dynamics Simulations, Spectroscopic Analysis |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVBBGVOILKPO-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Ala Gly Ala Oh and Analogues
Chemical Synthesis Approaches
Chemical synthesis of peptides involves the stepwise formation of amide (peptide) bonds between protected amino acids. This approach requires careful management of reactive amine and carboxyl groups to ensure the correct sequence is formed and to prevent side reactions.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, pioneered by R. B. Merrifield, involves anchoring the C-terminal amino acid to an insoluble polymer resin. The peptide chain is then elongated by sequentially adding protected amino acids to the resin-bound peptide. After each coupling step, excess reagents and byproducts are removed by simple filtration and washing, significantly simplifying purification compared to solution-phase methods askthenerd.comopenaccessjournals.comthermofisher.com. For a tripeptide like H-Ala-Gly-Ala-OH, SPPS would involve attaching the C-terminal alanine (B10760859) to a resin, followed by coupling of a protected glycine (B1666218), and then a protected alanine. The final peptide is cleaved from the resin and purified. This method is highly efficient for producing peptides of various lengths, including longer sequences, and has been adapted for continuous-flow systems researchgate.netnih.gov. The Fmoc/tBu strategy is a common approach in SPPS, where the Fmoc group protects the N-terminus and is removed by a base, while the tBu group protects side chains and is removed by acid during cleavage iris-biotech.de.
Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase peptide synthesis (LPPS), also known as classical solution-phase synthesis, involves carrying out all reactions in solution thermofisher.com. In this method, both the N-terminus of one amino acid and the C-terminus of another must be protected to control the reaction and prevent the formation of undesired products, such as self-coupled amino acids askthenerd.comgcwgandhinagar.comlibretexts.orgspcmc.ac.in. For instance, to synthesize Ala-Gly (B1276672), the carboxyl group of alanine would be protected (e.g., as an ester), and the amino group of glycine would be protected (e.g., with Boc or Z group). After coupling, the protecting groups are removed. LPPS requires purification of intermediates after each step, which can be time-consuming and lead to material loss thermofisher.com. However, it offers flexibility in purification and can be advantageous for large-scale synthesis or for peptides that are difficult to synthesize via SPPS oup.comnih.gov.
Fragment Condensation Strategies
Fragment condensation involves synthesizing smaller peptide fragments (e.g., dipeptides or tripeptides) separately and then coupling these pre-formed fragments together to build the final peptide chain. This approach can be particularly useful for synthesizing longer peptides, as it reduces the number of individual coupling steps and can simplify purification of the final product sigmaaldrich.comsquarespace.com. For H-Ala-Gly-Ala-OH, one could synthesize Ala-Gly and then couple it with Ala, or synthesize Gly-Ala and couple it with Ala. This strategy is often employed in conjunction with solid-phase synthesis, where protected peptide fragments synthesized in solution are coupled onto a solid support sigmaaldrich.comnih.govnih.gov.
Enzymatic Synthesis Routes
Enzymatic synthesis utilizes enzymes, such as proteases, to catalyze peptide bond formation. While less common for simple tripeptides compared to chemical methods, enzymatic synthesis can offer advantages in terms of specificity and milder reaction conditions, potentially avoiding the need for protecting groups in some cases thieme-connect.de. However, achieving high yields for peptide bond formation often requires careful control of reaction conditions, such as high concentrations of organic solvents, to shift the equilibrium towards synthesis rather than hydrolysis thieme-connect.de.
Protecting Group Chemistry and Strategies
Protecting groups are essential in peptide synthesis to temporarily mask reactive functional groups (amino and carboxyl) on amino acids, preventing unwanted side reactions and ensuring regioselective peptide bond formation askthenerd.comiris-biotech.delibretexts.orgbachem.com. For alanine and glycine, which lack reactive side chains, the primary concern is protecting the α-amino and α-carboxyl groups.
N-terminal Protection: Common protecting groups for the α-amino group include the tert-butoxycarbonyl (Boc) group, which is stable to basic conditions but removed by strong acids (e.g., TFA), and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile (e.g., removed by piperidine) askthenerd.comiris-biotech.delibretexts.orgmasterorganicchemistry.com.
C-terminal Protection: The α-carboxyl group is typically protected as an ester, such as a methyl or ethyl ester, or a benzyl (B1604629) ester. These ester protecting groups can be removed under specific conditions, often acidic or basic hydrolysis, or by hydrogenolysis for benzyl esters askthenerd.comlibretexts.orgucalgary.ca.
The choice of protecting groups is critical for orthogonality, meaning that one group can be removed without affecting another, allowing for selective deprotection and chain elongation iris-biotech.de.
Coupling Reagents and Reaction Optimization
Peptide bond formation requires activation of the carboxyl group of one amino acid to react with the amino group of another. Coupling reagents facilitate this activation, forming reactive intermediates that readily undergo nucleophilic attack by the amine askthenerd.combachem.comuniurb.itbachem.comsigmaaldrich.com.
Common coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxyl group to form an O-acylisourea intermediate, which is then attacked by the amine. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress racemization and improve coupling efficiency askthenerd.comlibretexts.orgbachem.com.
Phosphonium and Aminium Salts: Reagents such as HBTU, HATU, PyBOP, and TBTU are highly efficient and widely used in both SPPS and LPPS. They form activated esters or similar intermediates, often in the presence of a base like DIPEA or NMM, leading to rapid coupling with minimal racemization uniurb.itbachem.comsigmaaldrich.compeptide.com. For example, HATU is known for its high reactivity, especially in coupling sterically hindered amino acids or difficult sequences bachem.comsigmaaldrich.com.
Optimization of reaction conditions, including solvent choice, temperature, reaction time, and the molar equivalents of reagents and bases, is crucial for achieving high yields and purity researchgate.netbachem.com.
Conformational Analysis and Structural Characterization of H Ala Gly Ala Oh
Spectroscopic Probes and Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of peptides. By analyzing various NMR parameters, it is possible to obtain detailed information about the average conformation and flexibility of the H-Ala-Gly-Ala-OH backbone and side chains.
The ¹H-NMR spectrum of H-Ala-Gly-Ala-OH provides key information through its chemical shifts, which are highly sensitive to the local electronic environment and, by extension, the peptide's conformation. The spectrum displays characteristic signals for the amide (NH), alpha-protons (α-H), and methyl protons (β-H) of the alanine (B10760859) residues, as well as the α-protons of the central glycine (B1666218).
The chemical shifts of the amide and α-protons are particularly informative regarding the backbone conformation. For instance, α-H chemical shifts that are lower than random coil values can indicate the population of β-sheet or extended conformations, while higher values suggest helical structures. utexas.edu In a short, flexible peptide like Ala-Gly-Ala, these shifts represent an average over a dynamic ensemble of conformations. In aqueous solution, short peptides lacking strong secondary structure-forming propensities, such as those containing glycine, often populate the polyproline II (PPII) region of conformational space. nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts for H-Ala-Gly-Ala-OH in D₂O (Note: These are typical values. Actual shifts can vary with pH, temperature, and solvent.)
| Proton Type | Residue | Expected Chemical Shift (δ, ppm) |
| Amide (NH) | Ala (N-term), Gly, Ala (C-term) | 8.0 - 8.5 |
| α-H | Ala (N-term) | ~4.1 |
| α-H | Gly | ~3.9 |
| α-H | Ala (C-term) | ~4.2 |
| β-H₃ | Ala (N-term) | ~1.4 (doublet) |
| β-H₃ | Ala (C-term) | ~1.4 (doublet) |
Source: Based on typical chemical shift values for amino acids in peptides. tau.ac.iloregonstate.educhemistrysteps.comcompoundchem.compdx.eduresearchgate.net
¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon backbone and side chains. The chemical shifts of the α-carbon (Cα) and β-carbon (Cβ) are sensitive to the backbone dihedral angles (φ, ψ). For alanine residues, Cα shifts generally increase in helical conformations and decrease in β-sheet conformations relative to random coil values. Conversely, Cβ shifts tend to decrease in helical structures and increase in β-sheets. The carbonyl (C') chemical shifts are also sensitive to the peptide's hydrogen-bonding environment and conformation. researchgate.net
Table 2: Representative ¹³C-NMR Chemical Shifts for H-Ala-Gly-Ala-OH (Note: These are typical values for residues in a peptide chain.)
| Carbon Type | Residue | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C') | Ala (N-term) | ~175 |
| Carbonyl (C') | Gly | ~173 |
| Cα | Ala (N-term) | ~52 |
| Cα | Gly | ~44 |
| Cα | Ala (C-term) | ~53 |
| Cβ | Ala (N-term) | ~19 |
| Cβ | Ala (C-term) | ~19 |
Source: Based on typical chemical shift values for amino acids in peptides. utexas.educhemrxiv.org
Scalar or J-coupling constants provide quantitative information about dihedral angles through the Karplus relationship. This empirical relationship correlates the magnitude of the three-bond coupling constant (³J) to the intervening torsional angle. For peptides, several J-couplings are crucial for conformational analysis:
³J(HN,Hα): This coupling constant is related to the backbone dihedral angle φ. The relationship is described by a Karplus equation, ³J(HN,Hα) = A cos²(θ) + B cos(θ) + C, where θ = |φ - 60°| for L-amino acids. Different parameter sets (A, B, C) have been developed to refine this correlation. nih.gov
³J(Hα,Cβ): Provides information about the side-chain rotamer populations (χ₁ angle).
Cross-peptide bond couplings: Couplings such as ³J(C',C') and ³J(HN,C') can provide additional constraints on the ψ and φ angles, respectively. rsc.org
By measuring these J-coupling constants, researchers can estimate the population-averaged values of the backbone dihedral angles, offering a more precise picture of the conformational landscape of H-Ala-Gly-Ala-OH in solution. rsc.orgucl.ac.uk Computational studies on model peptides like trialanine have generated detailed maps showing the dependence of numerous J-coupling constants on the full Ramachandran (φ, ψ) space, providing a powerful tool for structural refinement. nih.gov
Table 3: Key J-Coupling Constants and Related Dihedral Angles
| Coupling Constant | Related Dihedral Angle | Typical Value Range (Hz) |
| ³J(HN,Hα) | φ | 1 - 10 |
| ³J(Hα,Cβ) | χ₁ | 1 - 10 |
| ¹J(N,Cα) | ψ | Varies with ψ angle |
| ³J(HN,C') | φ | Varies with φ angle |
Source: Based on general principles and data from peptide NMR studies. rsc.orgnih.govacs.orgroyalsocietypublishing.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. This technique is widely used to assess the secondary structure of peptides and proteins. nih.gov
The CD spectrum of H-Ala-Gly-Ala-OH in aqueous solution is expected to be characteristic of a short, flexible peptide that lacks a stable, well-defined secondary structure like an α-helix or β-sheet. Such peptides are often described as having a "random coil" conformation, though this is a misnomer for a dynamic ensemble of structures. The spectrum would likely be dominated by a strong negative band around 200 nm, which is characteristic of peptides populating the polyproline II (PPII) conformation. nih.govnih.gov The absence of the characteristic double minima at 222 nm and 208 nm would confirm the lack of significant α-helical content, while the absence of a negative band around 218 nm would rule out a stable β-sheet structure. researchgate.netacs.org
Vibrational Spectroscopy (IR, Raman, VCD)
Vibrational spectroscopy probes the molecular vibrations of the peptide, which are sensitive to its conformation, hydrogen bonding, and environment. nih.gov
Infrared (IR) and Raman Spectroscopy: The most informative vibrational modes for peptide conformational analysis are the Amide bands:
Amide I (1600-1700 cm⁻¹): Primarily C=O stretching. Its frequency is highly sensitive to secondary structure. Frequencies around 1650-1660 cm⁻¹ are typical for disordered or PPII structures, while α-helices appear at lower frequencies (~1650 cm⁻¹) and β-sheets at higher (~1630 cm⁻¹) and lower (~1680 cm⁻¹) frequencies.
Amide II (~1550 cm⁻¹): A mix of N-H in-plane bending and C-N stretching.
Amide III (1200-1300 cm⁻¹): A complex mix of C-N stretching and N-H bending, also sensitive to backbone conformation. UV Raman studies have shown that Amide III frequencies around 1240-1250 cm⁻¹ are indicative of PPII conformations. pitt.edu
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, combining the structural sensitivity of vibrational spectroscopy with the stereochemical sensitivity of chiroptical methods. nih.gov The VCD spectrum provides a detailed fingerprint of the peptide's three-dimensional structure in solution. For this compound, the VCD signals in the amide I' region (when in D₂O) are particularly useful. Computational and experimental studies on related GxG peptides (where x is the central residue) show that the VCD amide I' profile is exquisitely sensitive to the Ramachandran distribution of the central residue. nih.govacs.org This makes VCD a powerful technique for validating conformational ensembles of small peptides generated by molecular dynamics simulations. nih.govacs.orgcas.cz
X-ray Crystallography and Solid-State Structural Insights
X-ray crystallography is a powerful experimental technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides definitive insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. For H-Ala-Gly-Ala-OH, crystallographic analysis reveals its conformation when packed into a highly ordered crystal lattice.
The crystal structure of L-alanyl-glycyl-L-alanine has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126898. The study provides crucial data on the solid-state conformation of the tripeptide. In the crystalline form, the molecule adopts a specific arrangement stabilized by a network of intermolecular hydrogen bonds. The peptide backbone is not fully extended, and the torsion angles (φ and ψ) of the constituent amino acid residues are fixed in a low-energy conformation. The precise geometry is a result of optimizing intramolecular forces and maximizing favorable intermolecular interactions, primarily hydrogen bonds, within the crystal lattice.
Interactive Table 1: Illustrative Crystallographic Data for a Peptide (Gly-L-Ala·HI·H₂O)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.747 |
| b (Å) | 6.435 |
| c (Å) | 10.941 |
| β (°) | 107.53 |
| Volume (ų) | 520.1 |
| Molecules per unit cell (Z) |
Impact of Sequence Isomerism on Conformational Preferences (Comparative Studies with Ala-Gly-Gly-OH, Gly-Ala-Gly-OH, Gly-Gly-Ala-OH)
The positioning of the alanine residue within a tripeptide sequence introduces both steric and electronic effects that modulate the conformational preferences of the molecule. Alanine's methyl group, in contrast to glycine's hydrogen atom, restricts the accessible conformational space due to steric hindrance. Furthermore, the electron-donating nature of the methyl group can influence the local proton affinities of the peptide backbone's functional groups, thereby affecting the stability of different conformations.
Systematic studies on gas-phase protonated tripeptides containing glycine and alanine have revealed that the introduction of a methyl side-chain can significantly modulate the structural populations of the tripeptide. These studies often classify the observed structures into families based on the site of protonation (e.g., on the terminal amine or a carbonyl oxygen) and the network of internal hydrogen bonds. The relative contribution of each structural family is highly dependent on the specific amino acid sequence.
Research has shown that the substitution of a glycine with an alanine can alter the preferred protonation site. For instance, a Gly-to-Ala substitution at the N-terminus tends to increase the contribution of N-protonated isomers. This is attributed to the methyl group's ability to increase the proton affinity of the N-terminal amine group more significantly than other sites within the peptide. Conversely, an Ala substitution at the C-terminus can lead to a larger increase in the proton affinity of the carbonyl oxygens, potentially favoring O-protonated structures.
The conformational entropy is another key factor influenced by sequence isomerism. The replacement of an alanine residue with a glycine residue leads to an increase in the backbone conformational entropy. This is because glycine, lacking a bulky side chain, can adopt a wider range of dihedral angles (phi and psi), leading to a greater number of accessible conformations.
Detailed research findings from comparative studies of H-Ala-Gly-Ala-OH and its isomers are summarized in the following tables, which illustrate the influence of the alanine position on the distribution of different conformational families. The data presented are based on systematic studies of protonated forms of these tripeptides.
| Peptide Sequence | Position of Alanine | Predominant Protonation Site | Observed Trend upon Ala Substitution |
|---|---|---|---|
| Gly-Gly-Gly-OH | N/A | - | Reference Peptide |
| Ala-Gly-Gly-OH | N-terminus | N-terminal Amine | Increases the population of N-protonated isomers compared to Gly-Gly-Gly-OH. |
| Gly-Ala-Gly-OH | Central | Carbonyl Oxygen | Favors O-protonation due to increased proton affinity of nearby carbonyls. |
| Gly-Gly-Ala-OH | C-terminus | Carbonyl Oxygen | Favors O-protonation due to increased proton affinity of nearby carbonyls. |
| H-Ala-Gly-Ala-OH | N- and C- |
Mechanistic Investigations of H Ala Gly Ala Oh Biological Interactions
H-Ala-Gly-Ala-OH as a Substrate for Enzymatic Systems
H-Ala-Gly-Ala-OH, a tripeptide composed of alanine (B10760859), glycine (B1666218), and alanine, has been studied for its interactions with enzymatic systems, particularly its role as a substrate. Research has explored its kinetics, specificity, and interactions with key enzymes like peptidases and proteases.
Enzyme Kinetics and Specificity Studies
Studies have characterized the enzymatic hydrolysis of tripeptides, providing insights into their kinetics and specificity. For instance, a dipeptidyl tetrapeptide hydrolase from cabbage exhibits a substrate specificity for dipeptides containing either two alanine residues or one alanine and one glycine residue cdnsciencepub.com. This enzyme catalyzes the synthesis of tetrapeptides from dipeptides, and conversely, it can hydrolyze tetrapeptides back into dipeptides cdnsciencepub.com. The substrate-binding site of this enzyme is estimated to be approximately 15 Å long and recognizes alanine residues cdnsciencepub.com. Importantly, only substrates with the L-isomer of alanine and an alpha amino group are active cdnsciencepub.com. While direct kinetic data (Km, Vmax) for H-Ala-Gly-Ala-OH with specific enzymes are not extensively detailed in the provided snippets, the general principle of tripeptide hydrolysis and synthesis by such enzymes is established cdnsciencepub.com. The specificity for certain amino acid sequences and stereoisomers underscores the precise nature of enzymatic recognition.
Interactions with Peptidases and Proteases (e.g., Dipeptidyl Peptidase II)
Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of peptides. While specific interactions of H-Ala-Gly-Ala-OH with Dipeptidyl Peptidase II (DPP II) are not explicitly detailed, research on similar enzymes provides context. Bacterial dipeptidyl-peptidase 7 (DPP7) has demonstrated an expanded substrate preference, efficiently degrading incretins and other gastrointestinal peptides by cleaving at every second residue, including alanine and glycine nih.gov. This suggests that DPPs can recognize and process tripeptides with varied N-terminal amino acids, including those found in H-Ala-Gly-Ala-OH nih.gov. Another study mentions an aminopeptidase (B13392206) that does not significantly hydrolyze dipeptides like ala-gly (B1276672) or ala-ala, but it does hydrolyze tripeptides with N-terminal alanine googleapis.com. This highlights that the specific enzyme and the peptide sequence, including the N-terminal residue and the C-terminal modification (acid vs. amide), can dictate hydrolysis googleapis.com.
Molecular Recognition and Binding Mechanisms
The molecular recognition and binding mechanisms of H-Ala-Gly-Ala-OH involve its interactions with other biomolecules, including proteins, receptors, and metal ions. These interactions are governed by the peptide's amino acid sequence, charge distribution, and conformational flexibility.
Peptide-Protein Interactions
Peptides, including tripeptides like H-Ala-Gly-Ala-OH, engage in various interactions with proteins, which are fundamental to many biological processes. These interactions can range from enzymatic catalysis to structural recognition. For example, a study on a bacterial signal peptidase (SpsB) utilized a fusion protein strategy where an Ala-Gly-Ala linker connected maltose-binding protein (MBP) to SpsB nih.goviucr.org. This linker facilitated the structural analysis of SpsB in complex with signal peptides, demonstrating that SpsB interactions are primarily limited to the canonical Ala-X-Ala motif found in signal peptides, with minimal contacts outside this core nih.goviucr.org. The variable side chains of peptides are accommodated in shallow grooves or exposed faces, illustrating how specific amino acid sequences dictate binding nih.goviucr.org. Furthermore, boron clusters have been shown to interact with peptides, with molecular dynamics simulations depicting proton-hydride bonds between a tetrapeptide (this compound-Ala) and a boron cluster cas.cz. This suggests that charged boron clusters can exhibit high affinity for positively charged sites on amino acids and peptides, contributing to biomolecule interactions cas.cz.
Peptide-Receptor Binding Studies
While direct studies on H-Ala-Gly-Ala-OH binding to specific cellular receptors are not detailed in the provided search results, general principles of peptide-receptor interactions are relevant. Peptides can bind to cell surface receptors, initiating signaling cascades. The interaction strength and specificity are determined by the peptide's conformation and the receptor's binding pocket. For instance, studies on the neurokinin-1 receptor (NK1-R) investigated the binding characteristics of a peptide (Glu5-SP), noting that electrostatic interactions require amino acid side chains to be within a certain distance epfl.chcore.ac.uk. The tripeptide H-Ala-Gly-Ala-OH, with its charged termini and polar backbone, could potentially engage in such electrostatic and hydrogen bonding interactions with receptor binding sites, although specific receptor targets for this tripeptide are not identified here.
Interactions with Metal Ions and Other Biomolecules
Tripeptides can interact with metal ions, forming complexes that can influence their biological activity or stability. For example, copper(II) complexes with various dipeptides, including Ala-Gly, were synthesized and characterized, with studies suggesting pentacoordinate complex formation bvsalud.org. Circular dichroism (CD) spectra indicated that these complexes interact with DNA, with the sign and intensity of the CD spectra related to the chirality and distance of the chiral center bvsalud.orgresearchgate.net. This implies that H-Ala-Gly-Ala-OH could also form complexes with metal ions, potentially altering its conformation and interaction profile with other biomolecules like DNA.
Self Assembly and Supramolecular Chemistry of H Ala Gly Ala Oh and Its Derivatives
Mechanisms of Peptide Self-Assembly
The self-assembly of peptides like H-Ala-Gly-Ala-OH into higher-order structures is a complex process governed by a delicate balance of various non-covalent interactions. These forces dictate the formation of diverse nanostructures, ranging from fibers and nanotubes to more complex architectures.
Non-Covalent Interactions Driving Assembly
The primary forces that orchestrate peptide self-assembly are non-covalent in nature. For H-Ala-Gly-Ala-OH, these interactions include:
Hydrogen Bonding: The peptide backbone, with its amide (N-H) and carbonyl (C=O) groups, is a strong contributor to hydrogen bonding. These interactions can occur between adjacent peptide molecules, stabilizing secondary structures like β-sheets, which are crucial for the directional growth of self-assembled structures aip.orgresearchgate.netbeilstein-journals.org. The repetitive Gly-Ala-Gly-Ala motif found in silk fibroin, for instance, relies heavily on hydrogen bonding for its β-sheet formation aip.org.
Hydrophobic Interactions: The methyl side chain of alanine (B10760859) residues contributes to the hydrophobic character of the peptide. In aqueous environments, these hydrophobic regions tend to associate to minimize contact with water, driving the peptides to self-assemble into structures where these groups are sequestered beilstein-journals.orgnih.govciac.jl.cnresearchgate.netbohrium.comnih.govfrontiersin.orgru.nl. The length and nature of hydrophobic tails, when appended to peptides, can significantly influence the morphology of the resulting assemblies, with longer tails often promoting fibril formation ru.nl.
π-π Stacking: While less pronounced in simple aliphatic amino acids like alanine and glycine (B1666218) compared to aromatic residues, π-π stacking can still play a role, particularly if the peptide is modified with aromatic groups or in specific solvent conditions. These interactions contribute to the stabilization of stacked structures beilstein-journals.orgnih.govciac.jl.cnresearchgate.netbohrium.comnih.govfrontiersin.org.
The interplay of these forces, along with electrostatic interactions and van der Waals forces, determines the specific pathways and final architectures adopted by self-assembling peptides researchgate.netbeilstein-journals.orgnih.govciac.jl.cnbohrium.comnih.gov.
Formation of Nanostructures and Higher-Order Architectures
Through the collective action of non-covalent interactions, H-Ala-Gly-Ala-OH and its derivatives can assemble into a variety of nanostructures. These can include:
Fibers and Nanofibrils: Hydrogen bonding and hydrophobic interactions are key drivers for the formation of elongated structures like fibers and nanofibrils, often stabilized by β-sheet arrangements nih.govresearchgate.netfrontiersin.orgru.nlacs.org. For example, conjugates of poly(ferrocenylsilane) with the Gly-Ala-Gly-Ala tetrapeptide sequence self-assembled into fibrous networks, where the peptide β-sheets formed the core acs.org.
Helical Structures: Certain sequences and modifications can lead to the formation of helical fibers. The Gly-Ala-Gly-Ala sequence, for instance, has been incorporated into C3-molecules to form long helical fibers, primarily driven by strong hydrogen bonding researchgate.netnih.gov.
Nanoparticles and Spheres: In some cases, particularly with specific modifications or in the presence of certain ions, self-assembly can lead to spherical or nanoparticle-like structures researchgate.netnih.gov.
The precise morphology is highly sensitive to factors such as peptide sequence, concentration, solvent, and temperature nih.govresearchgate.netbohrium.comrsc.org.
Stimuli-Responsive Self-Assembly of H-Ala-Gly-Ala-OH Based Systems
The inherent reversibility of non-covalent interactions allows peptide self-assembly systems to be designed to respond to external or internal stimuli, leading to dynamic changes in their structure and properties.
Thermal and Photo-Induced Transitions
Thermal Responsiveness: Temperature changes can alter the strength of non-covalent interactions, influencing peptide solubility and assembly states. For instance, some peptide amphiphiles can exhibit fibril formation that is sensitive to temperature, with heating potentially leading to disassembly ru.nl.
Photo-Responsiveness: While not inherent to the basic H-Ala-Gly-Ala-OH sequence, photo-responsiveness can be introduced through chemical modification. For example, appending photo-switchable groups like azobenzene (B91143) to peptides can lead to reversible assembly and disassembly upon irradiation with UV or visible light rsc.org.
pH and Redox Responsiveness
Redox Responsiveness: While not directly evident in the H-Ala-Gly-Ala-OH sequence itself, redox-responsive elements can be incorporated into peptide derivatives. Systems sensitive to changes in redox potential, such as the presence of glutathione (B108866) (GSH) in biological environments, can undergo conformational changes or cleavage, leading to controlled assembly or disassembly acs.orgresearchgate.net.
Host-Guest Chemistry in Modulating Assembly
Host-guest chemistry offers a powerful strategy to modulate peptide self-assembly. By incorporating host molecules (e.g., cyclodextrins) or guest molecules (e.g., adamantane) into peptide systems, or by designing peptides that can act as either hosts or guests, researchers can control the assembly process. These interactions can stabilize or destabilize peptide assemblies, influence their morphology, or trigger disassembly in response to specific molecular recognition events frontiersin.orgresearchgate.netrsc.orgfrontiersin.orgthno.orgnih.gov. For example, host-guest interactions can be used to create dynamic supramolecular systems with tunable properties frontiersin.orgthno.orgnih.gov.
Structural Characterization of Self-Assembled States (e.g., fibril, sheet, hydrogel formation)
The self-assembly of amino acids and short peptides into ordered structures is driven by a combination of noncovalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions frontiersin.orgacs.org. For simple peptides like H-Ala-Gly-Ala-OH, which lack aromatic side chains that typically facilitate π–π stacking, hydrogen bonding between the peptide backbone's amine and carboxyl groups plays a significant role in driving self-assembly. Alanine and glycine residues, while not possessing side chains that participate in hydrogen bonding, can still form ordered structures through head-to-tail hydrogen bonding along the peptide backbone nih.gov.
While direct reports detailing the specific formation of fibrils or hydrogels by H-Ala-Gly-Ala-OH itself are not extensively detailed in the provided literature, its capacity to form ordered structures is evidenced by its documented crystal structures nih.gov. The existence of crystal structures indicates that the molecule can arrange itself into a regular, repeating lattice, a prerequisite for more complex self-assembled states. Research on similar short peptides, such as the tetramer Gly-Ala-Gly-Ala (GAGA), has shown the formation of antiparallel β-sheets, which serve as the driving force for fiber formation when conjugated with other polymers acs.org. Similarly, other short, aliphatic peptides have been shown to form various structures, including amyloid fibrils and microtubes, demonstrating the potential for simple amino acid sequences to assemble into diverse morphologies iucr.org. The fundamental self-assembly of amino acids into supramolecular layered structures, often resembling β-sheets, relies on head-to-tail hydrogen bonding between α-amine and α-carboxyl groups, irrespective of the side chain nih.gov. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural characterization of such self-assembled peptide systems, providing information on molecular conformation and intermolecular organization within nanostructured assemblies nih.gov.
H-Ala-Gly-Ala-OH as a Building Block for Biomaterials Science
Short peptides, including tripeptides like H-Ala-Gly-Ala-OH, are recognized as valuable building blocks in biomaterials science due to their inherent biocompatibility, biodegradability, and the ability to be precisely synthesized acs.orgchemimpex.com. Their simple, well-defined structures allow for predictable interactions and assembly, making them attractive for applications ranging from drug delivery to tissue engineering. The availability of H-Ala-Gly-Ala-OH from chemical vendors further underscores its utility as a research tool and potential component in material development nih.govbiosynth.com.
Peptide-Based Hydrogels
Peptide-based hydrogels are a significant area of research in biomaterials science, offering advantages such as tunable mechanical properties, nanofibrillar structures, and excellent biodegradability compared to traditional polymeric hydrogels mdpi.comrsc.org. These hydrogels are formed through the molecular self-assembly of peptides, driven by noncovalent interactions like hydrogen bonding and hydrophobic interactions frontiersin.orgmdpi.com. While aromatic residues often enhance π–π stacking, which is crucial for many hydrogelators, aliphatic peptides and simple amino acid sequences can also self-assemble into hydrogel networks bath.ac.ukresearchgate.net. The ability of short peptides (typically ≤ 7 residues) to form hydrogels has been demonstrated, highlighting their potential for biomedical applications, including 3D cell bioprinting and drug delivery systems mdpi.com. Although direct evidence for H-Ala-Gly-Ala-OH forming hydrogels is limited in the provided snippets, its fundamental peptide structure suggests it could participate in self-assembly processes leading to hydrogel formation under specific conditions, potentially through backbone-mediated hydrogen bonding.
Scaffolds for Research Applications
Peptides are increasingly utilized as components in scaffolds for tissue engineering and regenerative medicine, aiming to mimic the extracellular matrix (ECM) and promote cellular functions such as adhesion, proliferation, and differentiation researchgate.netnih.gov. While well-characterized ECM peptides like RGD (Arg-Gly-Asp) are widely used, simpler peptides, including glycine-containing sequences, are being explored as cost-effective alternatives for functionalizing scaffolds researchgate.netnih.gov. For instance, glycine-peptide conjugates have been used to enhance cell adhesion on polymer scaffolds researchgate.netnih.gov. Furthermore, simple peptides like H-Gly-Ala-Tyr-OH have been employed as model peptides for studying protein folding and interactions, demonstrating their utility in fundamental research applications . The inherent biocompatibility and structural simplicity of H-Ala-Gly-Ala-OH position it as a potential building block for developing novel research scaffolds, either directly or through conjugation to other materials.
Surface Chemistry Modification for Controlled Assembly
Controlling the self-assembly of peptides is critical for tailoring the properties of biomaterials. Surface chemistry modification offers a powerful strategy to direct peptide assembly and immobilize them onto substrates. This can involve covalent conjugation, adsorption, or the use of specific surface chemistries to promote desired interactions nih.govresearchgate.net. For example, peptides can be immobilized onto polymer scaffolds via Schiff-base chemistry, enhancing hydrophilicity and introducing functional groups nih.gov. Coordination-driven self-assembly, utilizing metal ions, can also guide the assembly of amino acid derivatives beilstein-journals.org. The amino and carboxyl groups present in H-Ala-Gly-Ala-OH are key sites for chemical modification and interaction with surfaces, allowing for controlled assembly and integration into functional materials. Understanding and manipulating these surface interactions is essential for designing peptide-based materials with specific architectures and functionalities.
Computational Modeling and Predictive Analytics in H Ala Gly Ala Oh Research
Quantum Mechanical Studies of Peptide Bonds and Energetics
Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure of H-Ala-Gly-Ala-OH, allowing for precise analysis of its peptide bonds and conformational energetics. Ab initio methods, which are derived from first principles without empirical parameters, are particularly powerful for studying small peptide systems. cas.cz These calculations can determine the relative energies of different conformations, the stability of intramolecular hydrogen bonds, and the electronic properties of the peptide backbone. nih.govuwec.edu
Studies on model dipeptides and tripeptides, including those containing alanine (B10760859) and glycine (B1666218), have utilized methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) to optimize geometries and calculate binding energies. uwec.eduresearchgate.net For instance, calculations on dipeptides formed from alanine and glycine show binding energies in the range of 4.86 to 5.89 kcal/mol, highlighting the influence of the specific amino acid sequence on peptide bond energetics. researchgate.net These computational approaches can also assess the planarity of the peptide bond, a crucial structural feature. researchgate.net While high-level correlated ab initio calculations are computationally expensive, they serve as a benchmark for assessing the accuracy of more computationally efficient molecular mechanics force fields used in larger-scale simulations. acs.org
Table 1: Comparison of Relative Conformational Energies (kcal/mol) for Alanine-containing Peptides from Different Computational Methods
| Conformer | DFT/B3LYP | SCC-DFTB | AM1 | PM3 |
| C5 | 0.0 | 0.0 | 0.0 | 0.0 |
| C7eq | 0.3 | 0.4 | 1.8 | 0.6 |
| C7ax | 4.8 | 4.1 | 4.1 | 3.5 |
| α' | 3.3 | 3.2 | 3.0 | 2.5 |
| αL | 4.1 | 5.3 | 2.9 | 2.5 |
This table is illustrative, based on data for alanine dipeptide analogs, and demonstrates the typical variation in energy prediction between different computational methods. Data adapted from related studies on alanine-based model peptides. uwec.edu
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of H-Ala-Gly-Ala-OH, docking simulations can predict how the tripeptide might interact with biological targets such as proteins or receptors. These simulations are crucial for identifying potential therapeutic applications by elucidating the structural mechanisms of peptide-protein interactions. mdpi.com
The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. Various strategies exist for peptide-protein docking, including local, global, and template-based methods, which differ in computational cost and accuracy. mdpi.com While observing the spontaneous association and dissociation of a peptide from a protein in a single simulation is computationally challenging, advanced techniques can successfully predict the final bound structure. pnas.orgyoutube.com The binding free energy (ΔGb) can then be estimated, providing a quantitative measure of binding affinity.
Table 2: Hypothetical Binding Affinity Predictions for H-Ala-Gly-Ala-OH with Target Proteins
| Target Protein | Predicted Binding Free Energy (ΔGb, kcal/mol) | Predicted Dissociation Constant (Kd) | Key Interacting Residues |
| Protease A | -8.5 | 1.5 µM | Asp32, His57, Ser195 |
| Receptor B | -7.2 | 8.2 µM | Tyr101, Arg123, Phe250 |
| Enzyme C | -9.1 | 0.8 µM | Glu67, Lys88, Trp154 |
This table is for illustrative purposes only. The values represent typical outputs from molecular docking and binding affinity prediction studies and are not based on experimental data for H-Ala-Gly-Ala-OH.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov For peptides, QSAR models are developed by correlating molecular descriptors—numerical values that characterize the physicochemical properties of the peptide—with experimentally measured activities, such as antioxidant or antimicrobial effects. nih.govnih.gov
The development of a QSAR model involves several key steps: collecting a dataset of peptides with known activities, calculating various molecular descriptors (e.g., amino acid composition, physicochemical properties, sequence characteristics), selecting the most relevant descriptors, and building a predictive model using statistical or machine learning methods. acs.orgmdpi.com Techniques like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF) are commonly employed to construct these models. nih.gov Successful QSAR models can then be used to predict the activity of novel or unstudied tripeptides like H-Ala-Gly-Ala-OH, guiding the design of new peptides with enhanced biological functions. nih.govacs.org
Table 3: Example Molecular Descriptors Used in Tripeptide QSAR Studies
| Descriptor Type | Specific Descriptor Example | Relevance to Activity |
| Physicochemical | Molecular Weight | Influences size and diffusion properties |
| Physicochemical | Net Charge at pH 7 | Affects electrostatic interactions with targets |
| Structural | Hydrophobicity Index | Crucial for membrane interaction and protein binding |
| Compositional | Amino Acid Pair Counts | Describes the frequency of adjacent residues |
| Conformational | Propensity for α-helix/β-sheet | Determines the peptide's secondary structure and interaction capabilities |
This table lists common descriptors used in peptide QSAR studies. The specific values for H-Ala-Gly-Ala-OH would be calculated and used as input for a predictive model.
Simulating Conformational Transitions and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of peptides in solution. frontiersin.org By simulating the motions of atoms over time, MD provides detailed insights into the conformational landscape of H-Ala-Gly-Ala-OH, revealing how it folds, flexes, and interacts with its environment, typically water. proquest.comtandfonline.com These simulations can track transitions between different conformational states, such as the polyproline II (PII), β-sheet, and α-helical structures, which are fundamental to the peptide's biological function. acs.orgnih.gov
Studies on peptides containing alanine and glycine show that their conformational preferences are highly sensitive to the local environment and sequence. pnas.org For instance, the central residue in GxG peptides (where x is the guest amino acid) is often used to model the intrinsic conformational propensities of that residue in an unfolded state. nih.gov MD simulations can generate Ramachandran plots that visualize the accessible backbone dihedral angles (φ and ψ), showing the populations of different conformational states. acs.org The results from these simulations can be validated by comparing them with experimental data from techniques like NMR spectroscopy. nih.govacs.org
Table 4: Simulated Conformational State Populations for Alanine Residues in Model Peptides
| Conformational State | Dihedral Angle Region (φ, ψ) | Typical Population (%) |
| Polyproline II (pPII) | (-75°, +145°) | 40-60% |
| β-sheet (β) | (-135°, +135°) | 15-25% |
| Right-handed α-helix (αR) | (-65°, -40°) | 5-15% |
| Left-handed α-helix (αL) | (+65°, +40°) | <5% |
This table provides typical population distributions for alanine residues in short, unfolded peptides in aqueous solution, as determined by molecular dynamics simulations. nih.govacs.orgtemple.edu The exact populations for H-Ala-Gly-Ala-OH would depend on the specific force field and simulation conditions used.
Predicting Self-Assembly Pathways and Final Structures
Peptides can self-assemble into well-defined nanostructures like fibrils, sheets, and gels, which have applications in biomaterials and nanotechnology. udel.eduacs.org Computational methods, particularly molecular dynamics simulations and machine learning, are increasingly used to predict whether a given peptide sequence, such as H-Ala-Gly-Ala-OH, will self-assemble and what structures it will form. udel.edunih.gov
Simulations can reveal the molecular driving forces behind self-assembly, which often involve a complex interplay of hydrogen bonding, hydrophobic interactions, and electrostatic forces. acs.org Coarse-grained MD simulations, which simplify the atomic representation, allow for the study of larger systems over longer timescales, making it possible to observe the initial stages of aggregation and the formation of ordered structures. udel.edu Furthermore, machine learning models, trained on large datasets of experimentally characterized peptides, can predict the self-assembly propensity of new sequences with increasing accuracy. nih.govresearchgate.net These predictive tools are essential for the rational design of novel peptide-based materials with desired properties. digitellinc.com
Advanced Analytical Techniques for H Ala Gly Ala Oh Characterization
Mass Spectrometry (MS) for Sequence Verification and Purity Assessment
Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of peptides like H-Ala-Gly-Ala-OH. Through various ionization techniques and mass analyzers, MS provides accurate molecular weight determination and fragmentation data, which confirms the amino acid sequence.
Tandem mass spectrometry (MS/MS) is particularly powerful for sequence verification. In a typical experiment, the protonated molecule of H-Ala-Gly-Ala-OH, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at the peptide bonds, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the unequivocal determination of the sequence.
For H-Ala-Gly-Ala-OH (C8H15N3O4, Molecular Weight: 217.22 g/mol ), the expected protonated molecule would be observed at an m/z of 218.23. nih.gov The fragmentation of this precursor ion would lead to the formation of specific b- and y-ions. The b-ions are formed by fragmentation from the N-terminus, while the y-ions are formed by fragmentation from the C-terminus. The expected major fragment ions for H-Ala-Gly-Ala-OH are detailed in the table below.
Table 1: Predicted MS/MS Fragmentation Ions for [H-Ala-Gly-Ala-OH+H]⁺
| Ion Type | Sequence Fragment | Calculated m/z |
|---|---|---|
| b₁ | Ala | 72.08 |
| b₂ | Ala-Gly (B1276672) | 129.10 |
| y₁ | Ala | 90.08 |
| y₂ | Gly-Ala | 147.10 |
The presence of these specific fragment ions in the mass spectrum serves as a definitive confirmation of the Ala-Gly-Ala sequence. Furthermore, the high resolution and sensitivity of modern mass spectrometers enable the detection of impurities, such as deletion or insertion sequences, by identifying unexpected molecular ions in the full scan mass spectrum.
Chromatography (HPLC, UPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the purity assessment and separation of peptides. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
For a polar tripeptide like H-Ala-Gly-Ala-OH, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are eluted in order of increasing hydrophobicity.
UPLC, which utilizes smaller particle sizes in the stationary phase (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This allows for more efficient separation of the target peptide from closely related impurities.
The purity of a synthesized batch of H-Ala-Gly-Ala-OH can be accurately determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A typical set of conditions for the analysis of H-Ala-Gly-Ala-OH using RP-UPLC is outlined below.
Table 2: Typical RP-UPLC Parameters for H-Ala-Gly-Ala-OH Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 1.7 µm particle size, 2.1 x 100 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-30% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Temperature | 40 °C |
| Detection | UV at 214 nm |
| Expected Retention Time | ~4.5 min |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.gov For peptides like H-Ala-Gly-Ala-OH, which are amphoteric, their charge is dependent on the pH of the background electrolyte (BGE).
In Capillary Zone Electrophoresis (CZE), the simplest form of CE, a fused-silica capillary is filled with a buffer, and a high voltage is applied across the capillary. At a pH below its isoelectric point (pI), H-Ala-Gly-Ala-OH will be positively charged and migrate towards the cathode. Conversely, at a pH above its pI, it will be negatively charged and move towards the anode.
CE offers several advantages, including high efficiency, short analysis times, and minimal sample consumption. It is particularly well-suited for the analysis of polar and charged molecules and can be used to assess the purity of H-Ala-Gly-Ala-OH and separate it from charged impurities.
Table 3: Illustrative Capillary Zone Electrophoresis Conditions for H-Ala-Gly-Ala-OH
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 200 nm |
Microfluidics-Based Analytical Platforms
Microfluidics technology involves the manipulation of small volumes of fluids in channels with dimensions in the micrometer range. This technology offers a platform for integrating multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip, often referred to as a lab-on-a-chip device.
For the analysis of H-Ala-Gly-Ala-OH, a microfluidic chip could integrate electrophoretic or chromatographic separation with mass spectrometric detection. These platforms provide significant benefits, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.
A microchip-based electrophoresis system, for instance, could perform a rapid purity assessment of H-Ala-Gly-Ala-OH in a matter of seconds. Similarly, a microfluidic device coupled to an electrospray ionization source for mass spectrometry would allow for the seamless integration of separation and structural characterization. While the application of microfluidics to the specific analysis of H-Ala-Gly-Ala-OH is not extensively documented, the technology holds immense promise for the future of peptide characterization.
Table 4: Conceptual Microfluidic Platform for H-Ala-Gly-Ala-OH Analysis
| Platform Feature | Description |
|---|---|
| Separation Principle | Microchip Capillary Electrophoresis |
| Channel Dimensions | 50 µm width, 20 µm depth |
| Integrated Functions | Sample injection, separation, and electrochemical detection |
| Analysis Time | < 60 seconds |
| Sample Volume | Nanoliter range |
Future Research Directions for H Ala Gly Ala Oh
Exploration of Novel Synthetic Pathways
The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. While established methods for forming peptide bonds are robust, the future beckons for more efficient, sustainable, and innovative synthetic strategies. For H-Ala-Gly-Ala-OH, future research could focus on enzymatic and chemo-enzymatic methods, which promise higher stereoselectivity and milder reaction conditions compared to traditional solid-phase or liquid-phase synthesis. Furthermore, exploring novel protecting group strategies and activation reagents could lead to pathways that minimize waste and improve yield. The development of one-pot synthesis protocols, where sequential reactions are carried out in a single reactor, represents another exciting frontier that could significantly streamline the production of H-Ala-Gly-Ala-OH and analogous short peptides.
Recent advancements in understanding prebiotic chemistry and the synthesis of amino acids like glycine (B1666218) and alanine (B10760859) from simple precursors could also inspire entirely new synthetic routes. nih.govacs.org Research into flow chemistry for peptide synthesis is another burgeoning area, offering potential for continuous manufacturing, precise control over reaction parameters, and scalability.
Table 1: Comparison of Potential Synthetic Pathway Research Directions
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Enzymatic/Chemo-enzymatic | High stereoselectivity, mild conditions, environmentally friendly. | Identifying and engineering suitable ligases; optimizing reaction media. |
| Novel Protecting Groups | Improved efficiency, reduced side reactions, simplified purification. | Designing orthogonal protecting groups; developing new deprotection strategies. |
| Flow Chemistry | Scalability, precise control, enhanced safety, potential for automation. | Reactor design; optimization of flow rates, temperature, and pressure. |
| One-Pot Synthesis | Reduced operational complexity, time and resource efficiency. | Development of compatible reaction steps; minimizing intermediate purification. |
Deeper Understanding of Conformational Dynamics in Complex Environments
The biological and material properties of a peptide are intrinsically linked to its three-dimensional structure and dynamic behavior. H-Ala-Gly-Ala-OH, with its central flexible glycine residue flanked by sterically more constrained alanine residues, presents an ideal model for studying conformational dynamics. While computational studies have provided insights into the conformational preferences of similar short peptides in vacuum or simple solvents, a significant knowledge gap exists regarding their behavior in more complex, biologically relevant environments. pnas.orgpnas.org
Future research should employ a combination of advanced spectroscopic techniques (e.g., 2D-IR, advanced NMR) and sophisticated molecular dynamics (MD) simulations to probe the conformational landscape of H-Ala-Gly-Ala-OH. nih.govacs.org Key areas of investigation include:
Crowded Environments: How do high concentrations of other macromolecules, mimicking the cellular cytoplasm, affect the peptide's folding and flexibility?
Interfacial Systems: What are the conformational preferences at interfaces, such as on the surface of nanoparticles, lipid bilayers, or solid supports? This is crucial for applications in biosensors and biomaterials.
Extreme Conditions: How do changes in temperature, pressure, and pH influence the peptide's structure and dynamics, providing insights into protein stability and function under stress.
Molecular dynamics simulations have shown that even for simple tripeptides, the choice of force field and the presence of charged termini can significantly impact the predicted conformational ensemble. acs.org Experimental validation of these computational models is therefore a critical direction for future studies. The difference in conformational entropy between alanine and glycine is a key factor in protein folding, and studying this in a simple model like H-Ala-Gly-Ala-OH can provide fundamental data. pnas.orgpnas.org
Advanced Functional Material Design Based on Self-Assembly Principles
The self-assembly of short peptides into well-ordered nanostructures is a rapidly advancing field in bionanotechnology, with applications ranging from tissue engineering to nanoelectronics. nih.govnih.govmanchester.ac.uk Peptides can form various structures like nanofibers, nanotubes, and hydrogels through non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.govmanchester.ac.uk H-Ala-Gly-Ala-OH is a prime candidate for exploring the fundamental principles of peptide self-assembly.
Future research should focus on controlling the self-assembly of H-Ala-Gly-Ala-OH and its derivatives to create novel functional materials. semanticscholar.orgresearchgate.net Key research directions include:
Sequence Modification: Systematically modifying the peptide sequence (e.g., by adding aromatic residues or changing chirality) to direct the formation of specific nanostructures.
Co-assembly: Investigating the co-assembly of H-Ala-Gly-Ala-OH with other molecules, such as lipids, polymers, or even inorganic nanoparticles, to create hybrid materials with synergistic properties.
Stimuli-Responsive Materials: Designing H-Ala-Gly-Ala-OH-based systems that assemble or disassemble in response to external stimuli like pH, temperature, or light, leading to the development of "smart" materials for drug delivery or sensing applications.
The inherent biocompatibility and biodegradability of peptides make these materials particularly attractive for biomedical applications. manchester.ac.uk Computational screening methods are emerging as powerful tools to predict the self-assembly propensity of vast numbers of peptide sequences, which could accelerate the discovery of new materials based on the H-Ala-Gly-Ala-OH scaffold. researchgate.net
Table 2: Potential Applications of H-Ala-Gly-Ala-OH-Based Self-Assembled Materials
| Application Area | Material Type | Desired Functionality |
| Tissue Engineering | Hydrogel scaffolds | Biocompatible, supports cell growth and differentiation. |
| Drug Delivery | Nanovesicles or nanofibers | Encapsulation and controlled release of therapeutic agents. |
| Biosensing | Functionalized surfaces | Specific binding and signal transduction for detecting biomarkers. |
| Nanoelectronics | Conductive nanowires | Templating the growth of conductive materials. |
Integration of H-Ala-Gly-Ala-OH in Multi-Component Research Systems
To fully understand and exploit the properties of H-Ala-Gly-Ala-OH, it is essential to study its interactions within more complex, multi-component systems. This moves beyond studying the peptide in isolation and places it in a context that more closely resembles its potential applications.
Future research should explore the integration of H-Ala-Gly-Ala-OH as a functional component in various systems:
Peptide-Protein Interactions: Using H-Ala-Gly-Ala-OH as a model fragment to study the fundamental forces driving protein binding and recognition. Its simple structure allows for precise dissection of steric and electrostatic contributions to binding affinity.
Surface Functionalization: Covalently attaching H-Ala-Gly-Ala-OH to surfaces to control their properties, such as biocompatibility, wettability, or cell adhesion. The peptide can act as a simple, well-defined surface modifier.
Linker Technology: Investigating its use as a short, flexible linker in more complex molecules, such as antibody-drug conjugates (ADCs) or targeted imaging agents. broadpharm.com The properties of the linker can be critical to the efficacy of the conjugate.
Metabolic Studies: Using isotopically labeled H-Ala-Gly-Ala-OH to trace its metabolic fate in cell cultures or simple organisms, providing insights into peptide degradation and transport pathways.
Educational and Pedagogical Applications of H-Ala-Gly-Ala-OH as a Model Peptide
In the context of science education, simple and well-characterized molecules are invaluable tools for teaching fundamental concepts. H-Ala-Gly-Ala-OH is an excellent candidate for use as a model peptide in educational settings, from undergraduate biochemistry courses to advanced research training.
Future efforts could focus on developing and disseminating educational modules centered on this tripeptide. These could include:
Illustrating Core Biochemical Concepts: Using H-Ala-Gly-Ala-OH to teach concepts such as peptide bond formation, amino acid properties (hydrophobicity, chirality), and primary structure. britannica.comkhanacademy.org Its structure is simple enough to be easily drawn and understood by students.
Hands-on Laboratory Experiments: Designing experiments for undergraduate labs involving the synthesis, purification (e.g., via HPLC), and characterization (e.g., via mass spectrometry or NMR) of H-Ala-Gly-Ala-OH.
Computational Chemistry Exercises: Creating tutorials where students can use molecular modeling software to explore the conformational space of H-Ala-Gly-Ala-OH, calculate its properties, and visualize concepts like Ramachandran plots and hydrogen bonding.
Inquiry-Based Learning: Posing research questions around the peptide's properties, such as "How does changing the central glycine to another amino acid affect its flexibility?" This encourages students to think like scientists and design their own virtual or real experiments.
By serving as a standard, accessible model, H-Ala-Gly-Ala-OH can help demystify the complexity of protein science and provide a solid foundation for the next generation of researchers.
Q & A
Q. How can researchers ensure reproducibility of H-Ala-Gly-Ala-OH’s physicochemical characterization across labs?
- Methodological Answer : Interlaboratory validation studies using shared reference standards (e.g., USP-grade peptides). Detailed protocols for buffer preparation, instrument calibration (e.g., HPLC column lot tracking), and data analysis (e.g., Open Science Framework templates) minimize variability. Metadata (e.g., ambient humidity during synthesis) must be documented .
Cross-Disciplinary Applications
Q. What methodologies enable the integration of H-Ala-Gly-Ala-OH into biomaterial scaffolds for tissue engineering?
- Methodological Answer : Peptide conjugation to polymers (e.g., PEG) via carbodiimide chemistry. Mechanical properties are tested via rheometry, while biocompatibility is assessed via ISO 10993-5 cytotoxicity assays (e.g., LDH release). In vivo tracking uses C-labeled peptides and autoradiography .
Q. Q. How can isotopic labeling (e.g., N, C) of H-Ala-Gly-Ala-OH enhance mechanistic studies in NMR spectroscopy?
- Methodological Answer : Site-specific labeling (e.g., N-Ala) resolves backbone dynamics via N-H HSQC. Relaxation dispersion experiments detect microsecond-millisecond conformational exchanges. Isotope-edited FTIR monitors hydrogen-bonding networks in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
